molecular formula C10H13BrClNO B3845412 2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride

2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride

Cat. No.: B3845412
M. Wt: 278.57 g/mol
InChI Key: HWUNERCDNJMVAK-UHFFFAOYSA-N
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Description

2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride is an organic compound with the molecular formula C10H12BrClNO. It is a derivative of butanone, featuring an amino group and a bromophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced to 2-amino-1-(4-bromophenyl)butan-1-one, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction times further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Scientific Research Applications

2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-chlorophenyl)butan-1-one;hydrochloride
  • 2-amino-1-(4-fluorophenyl)butan-1-one;hydrochloride
  • 2-amino-1-(4-methylphenyl)butan-1-one;hydrochloride

Uniqueness

2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-2-9(12)10(13)7-3-5-8(11)6-4-7;/h3-6,9H,2,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUNERCDNJMVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride
Reactant of Route 2
2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride
Reactant of Route 3
2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride
Reactant of Route 4
2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride
Reactant of Route 5
2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride
Reactant of Route 6
2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride

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